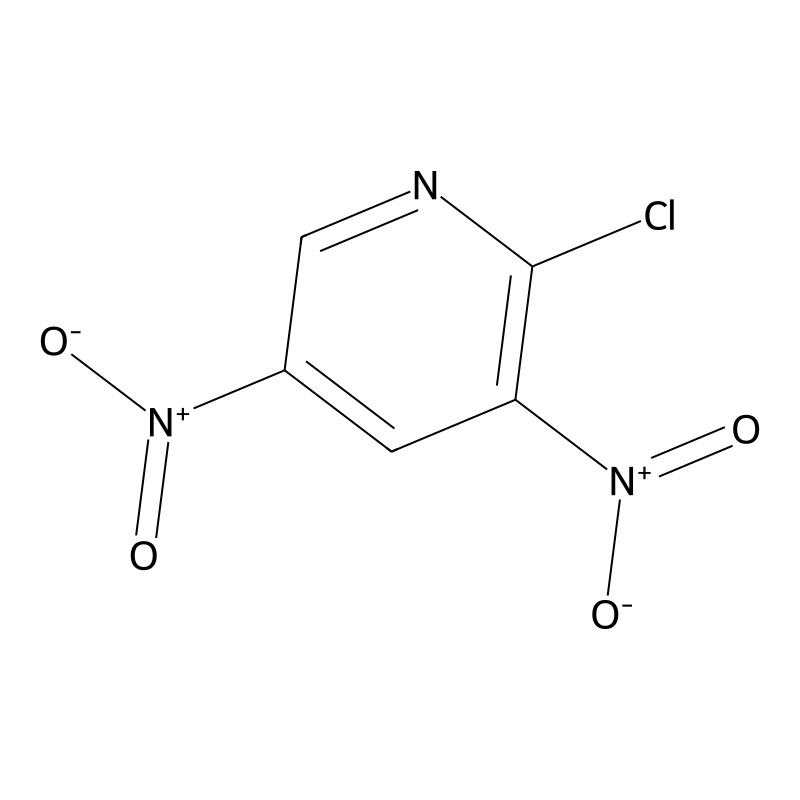

2-Chloro-3,5-dinitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorescent Probe for Biothiols Detection

Scientific Field: Biochemistry and Cell Biology

Summary of the Application: 2-Chloro-3,5-dinitropyridine has been used in the development of a naphthalimide-based fluorescent probe for the sensitive and selective detection of biothiols. Therefore, the development of highly selective and sensitive detection methods for biothiols is important for the early diagnosis of diseases.

Methods of Application or Experimental Procedures: The fluorescence of the probe was quenched by the electron-withdrawing 3,5-dinitropyridin-2-yl group via the photoinduced electron transfer process, and turned on by biothiol-triggered nucleophilic aromatic substitution.

Results or Outcomes: The probe shows a satisfactory response time of 30 minutes with low detection limits (Cys0.32 μM; Hcy0.88 μM; GSH0.46 μM).

Charge Transfer Complexes

Scientific Field: Physical Chemistry

Summary of the Application: 2-Chloro-3,5-dinitropyridine is used as an efficient pie electron acceptor in the preparation of charge transfer complexes with aniline and its derivatives acting as donors.

Methods of Application or Experimental Procedures: In this application, 2-Chloro-3,5-dinitropyridine is mixed with a donor molecule (like aniline or its derivatives).

Results or Outcomes: The formation of these complexes can be confirmed through various spectroscopic techniques.

Laboratory Chemicals

Scientific Field: General Laboratory Use

Summary of the Application: 2-Chloro-3,5-dinitropyridine is used as a laboratory chemical in various experimental procedures.

Methods of Application or Experimental Procedures: The specific methods of application vary widely depending on the particular experiment or procedure being conducted.

Results or Outcomes: The outcomes of these experiments can vary greatly, as 2-Chloro-3,5-dinitropyridine can be used in a wide range of scientific research.

Rapid Detection of H2S

Scientific Field: Analytical Chemistry

Summary of the Application: 2-Chloro-3,5-dinitropyridine has been used in the synthesis of a flavonol-based fluorescent probe for the rapid and specific detection of hydrogen sulfide (H2S).

Methods of Application or Experimental Procedures: The probe, Fla-DNT, exhibits excellent selectivity and anti-interference properties, a short response time, large Stokes shift, and low detection limit.

Results or Outcomes: The probe has been successfully used for detecting H2S in water samples, tracking H2S production during food spoilage, and detecting both endogenous and exogenous H2S in living cells.

2-Chloro-3,5-dinitropyridine is an organic compound with the molecular formula and a molecular weight of 203.54 g/mol. It features a pyridine ring substituted with two nitro groups at the 3 and 5 positions and a chlorine atom at the 2 position. This compound is characterized by its high reactivity due to the electron-withdrawing nature of the nitro and chloro substituents, which enhance its electrophilic character in various

2-Cl-3,5-DNP itself likely doesn't have a specific mechanism of action in biological systems. Its significance lies in its role as a precursor for the synthesis of other heterocyclic compounds, which might have diverse biological activities depending on their structure.

As with most nitroaromatic compounds, 2-Cl-3,5-DNP is likely to be toxic. Specific data on its toxicity is limited, but it's advisable to handle it with caution following standard laboratory safety protocols for hazardous chemicals. Here are some general safety considerations:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood to avoid inhalation.

- Avoid contact with skin and eyes.

- Store the compound in a cool, dry place in a tightly sealed container.

- Dispose of waste according to local regulations for hazardous materials.

The synthesis of 2-chloro-3,5-dinitropyridine can be achieved through various methods:

- Nitration of Pyridine: Starting from pyridine, chlorination followed by nitration can yield the desired compound.

- Electrophilic Substitution: Utilizing chlorinating agents like thionyl chloride or phosphorus pentachloride in conjunction with dinitration processes.

- Reactions with Nitro Compounds: Direct reactions involving nitro compounds under controlled conditions can also be employed to synthesize this compound.

Each method requires careful control of reaction conditions to ensure high yields and purity .

2-Chloro-3,5-dinitropyridine has several applications:

- Pharmaceutical Development: Its ability to act as a building block for more complex molecules makes it valuable in drug synthesis.

- Agricultural Chemicals: It may serve as an intermediate in the production of agrochemicals.

- Research: It is often used in studies involving nucleophilic aromatic substitution mechanisms and enzyme inhibition assays due to its unique reactivity profile .

Studies have explored the interactions of 2-chloro-3,5-dinitropyridine with various nucleophiles and electrophiles. These interactions are crucial for understanding its reactivity and potential applications in medicinal chemistry. The compound's interactions have been shown to vary significantly based on the nature of the substituents on the reacting partners, influencing both reaction rates and product distributions .

Several compounds share structural similarities with 2-chloro-3,5-dinitropyridine. Here are some notable examples:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 2-Chloro-5-fluoro-3-nitropyridin-4-amine | 0.80 | Fluorine substitution enhances reactivity |

| 2-Chloro-5-fluoro-3-nitropyridine | 0.77 | Similar structure but different halogen |

| 2-Chloro-6-fluoro-3-nitropyridine | 0.76 | Different position of fluorine affects properties |

| 2-Chloro-4-methyl-3-nitropyridine | 0.82 | Methyl group alters electronic properties |

| 6-Chloro-2-methyl-3-nitropyridine | 0.83 | Positioning of chlorine affects biological activity |

The uniqueness of 2-chloro-3,5-dinitropyridine lies in its specific substitution pattern that allows for selective reactivity while maintaining stability under various conditions. Its distinct combination of functional groups makes it a versatile intermediate in synthetic chemistry compared to its analogs .

XLogP3

GHS Hazard Statements

H300 (96.3%): Fatal if swallowed [Danger Acute toxicity, oral];

H315 (14.81%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (14.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant